molecular formula C30H35FN2O3 B1677374 Mobenzoxamine CAS No. 65329-79-5

Mobenzoxamine

Cat. No. B1677374
CAS RN: 65329-79-5
M. Wt: 490.6 g/mol
InChI Key: DFNYDADZMXPPLY-UHFFFAOYSA-N
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Description

Mobenzoxamine is a gastro-intestinal function modulator that enhances gastric emptying . In preclinical models, the clathrate compound of mobenzoxamine with beta-cyclodextrin showed a clear amelioration of the delayed gastric emptying induced by Barium chloride .


Molecular Structure Analysis

Mobenzoxamine has a molecular formula of C30H35FN2O3 and a molecular weight of 490.6089 . The exact mass is 490.26 .

Scientific Research Applications

1. Potential in Parkinson's Disease Treatment

Mobenzoxamine has been studied for its potential use in treating Parkinson's disease. Research indicates that compounds similar to mobenzoxamine, such as idazoxan, an α2-adrenoceptor antagonist, can improve l-dopa-induced dyskinesias in Parkinson's disease models. This suggests that mobenzoxamine may have similar therapeutic effects in managing Parkinson's disease symptoms and complications (Grondin et al., 2000).

2. Application in Stem Cell Mobilization

In the context of stem cell research, mobenzoxamine-related compounds like plerixafor, a CXCR4 chemokine receptor antagonist, have been used effectively in stem cell mobilization for patients with lymphoma or multiple myeloma. This indicates that mobenzoxamine or similar compounds could have applications in stem cell mobilization, potentially enhancing treatment outcomes for these conditions (Keating, 2011).

3. Role in Neuropharmacology

The neuropharmacological effects of mobenzoxamine-like compounds, particularly in terms of their interactions with neurotransmitter systems, have been explored. This includes the examination of glutamate-modulating drugs in the treatment of neuropsychiatric disorders such as obsessive-compulsive disorder (OCD), indicating potential applications of mobenzoxamine in the field of neuropharmacology (Grados et al., 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-[2-[(4-methoxyphenyl)-phenylmethoxy]ethyl]piperazin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35FN2O3/c1-35-28-15-11-26(12-16-28)30(25-6-3-2-4-7-25)36-23-22-33-20-18-32(19-21-33)17-5-8-29(34)24-9-13-27(31)14-10-24/h2-4,6-7,9-16,30H,5,8,17-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNYDADZMXPPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867136
Record name 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mobenzoxamine

CAS RN

65329-79-5
Record name Mobenzoxamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065329795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Fluoro-4-(4-(2-((p-methoxy-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOBENZOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH0033A74X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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